![molecular formula C18H15NO4 B5842915 3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one, commonly known as NTMB, is a synthetic compound that belongs to the class of organic compounds known as benzofurans. It has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol. NTMB is a yellowish powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. The compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of NTMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. NTMB has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme and preventing it from breaking down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, NTMB has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
NTMB has been shown to have a range of biochemical and physiological effects in the body. In addition to its anticancer and neuroprotective properties, NTMB has been found to have anti-inflammatory and antioxidant effects. NTMB has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
NTMB has several advantages and limitations for use in laboratory experiments. One of the advantages is its potent anticancer and neuroprotective properties, which make it a promising candidate for the development of new drugs. Additionally, NTMB is relatively easy to synthesize and has a high yield. However, one of the limitations of using NTMB in laboratory experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on NTMB. One direction is to further investigate its potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of NTMB and its effects on various signaling pathways in the body. Finally, future research should focus on developing new methods for synthesizing NTMB with improved yields and solubility.
Synthesemethoden
The synthesis of NTMB involves a multistep process that requires specialized equipment and expertise. The most common method of synthesizing NTMB is through the reaction of 2,4,5-trimethylphenylacetic acid with nitric acid and acetic anhydride to produce 3-nitro-2,4,5-trimethylphenylacetic acid. The resulting product is then reacted with 2-hydroxybenzaldehyde in the presence of a catalyst to yield NTMB. The overall yield of the synthesis process is around 20%.
Wissenschaftliche Forschungsanwendungen
NTMB has been extensively studied for its potential applications in various scientific research fields. One of the most significant areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. NTMB has been shown to have potent anticancer properties by inducing apoptosis in cancer cells. Additionally, NTMB has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3E)-3-[nitro-(2,4,5-trimethylphenyl)methylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-8-12(3)15(9-11(10)2)16(19(21)22)17-13-6-4-5-7-14(13)18(20)23-17/h4-9H,1-3H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWOBJVFUNKNV-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C(=C\2/C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
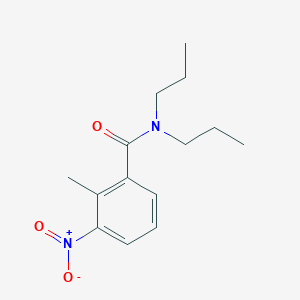
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
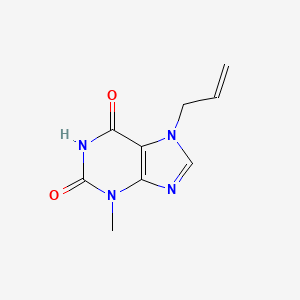
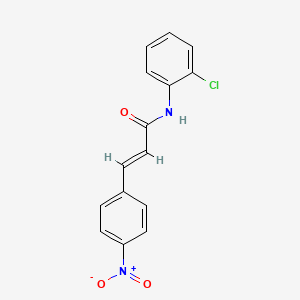
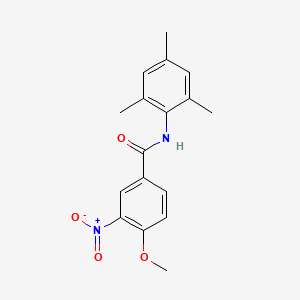
![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)
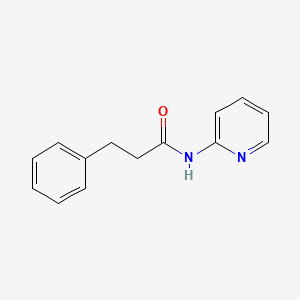
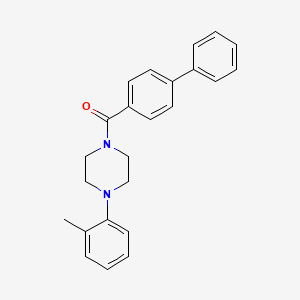
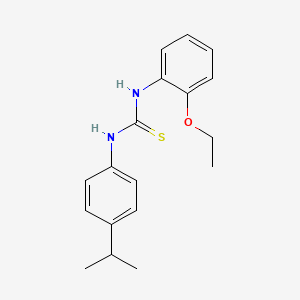
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)